molecular formula C13H19NO B13271770 N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine

Cat. No.: B13271770
M. Wt: 205.30 g/mol
InChI Key: KSJZQTRNAXEHLG-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine is a chemical compound with a unique structure that combines an indane moiety with an amine group and a methoxypropan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine typically involves the reaction of 2,3-dihydro-1H-indene with 1-methoxypropan-2-amine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) and hydrogen gas to facilitate the hydrogenation reaction . The reaction is carried out at a temperature range of 20°C to 80°C and under a hydrogen pressure of 2×10^5 to 1×10^6 Pa .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce various N-substituted derivatives .

Scientific Research Applications

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group can enhance the compound’s binding affinity and selectivity towards these targets. The indane moiety may contribute to the compound’s overall stability and bioactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine stands out due to its unique combination of an indane moiety with an amine group and a methoxypropan-2-yl substituent. This structural arrangement imparts specific chemical and biological properties that are not commonly found in other similar compounds .

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C13H19NO/c1-10(9-15-2)14-13-8-7-11-5-3-4-6-12(11)13/h3-6,10,13-14H,7-9H2,1-2H3

InChI Key

KSJZQTRNAXEHLG-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCC2=CC=CC=C12

Origin of Product

United States

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